REACTION_CXSMILES
|
[P:1]([O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH:17]=O)([S:6][CH2:7][CH2:8][CH3:9])([O:3][CH2:4][CH3:5])=[O:2].[C:19]([NH:27][NH2:28])(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.O>CO>[P:1]([O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH:17]=[N:28][NH:27][C:19](=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)([S:6][CH2:7][CH2:8][CH3:9])([O:3][CH2:4][CH3:5])=[O:2].[P:1]([O-:10])([O-:3])([O-:2])=[S:6]
|
Name
|
O-ethyl S-propyl O-(2-formylphenyl) thiophosphate
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC)(SCCC)OC1=C(C=CC=C1)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.939 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated on a steam bath until it
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
resulting in the formation of a solid precipitate
|
Type
|
FILTRATION
|
Details
|
The precipitate was recovered by filtration
|
Type
|
WASH
|
Details
|
washed with isopropyl ether
|
Type
|
CUSTOM
|
Details
|
air dried for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
dried overnight in a vacuum oven
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OCC)(SCCC)OC1=C(C=CC=C1)C=NNC(C1=CC=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
P(=S)([O-])([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |